2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of functional groups, including a fluoroaniline moiety, a thioether linkage, and a methoxyphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-fluoroaniline derivative: This step involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form the 2-fluoroanilino intermediate.
Thioether formation: The intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with 4-methoxyphenylacetic acid or its derivative under amide coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluoroaniline derivatives.
Scientific Research Applications
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroaniline moiety can enhance binding affinity to certain biological targets, while the thioether and acetamide groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-[2-(2-iodoanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance the compound’s efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-13-8-6-12(7-9-13)19-16(21)10-24-11-17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDNZWPLTWYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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